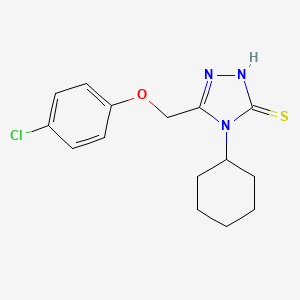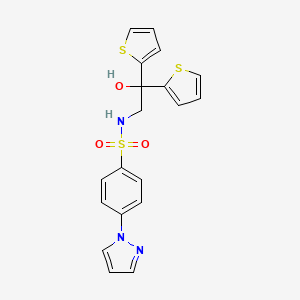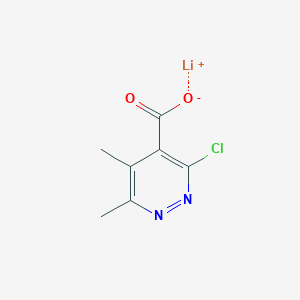
Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate is a chemical compound with the molecular formula C7H6ClLiN2O2 This compound is notable for its unique structure, which includes a lithium ion coordinated to a pyridazine ring substituted with chlorine and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate typically involves the reaction of 3-chloro-5,6-dimethylpyridazine-4-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions to ensure complete conversion of the carboxylic acid to its lithium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product.
化学反应分析
Types of Reactions
Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methyl groups on the pyridazine ring can be oxidized to form corresponding alcohols or ketones, while reduction reactions can lead to the formation of alkanes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted pyridazines, while oxidation reactions can produce pyridazine ketones or alcohols.
科学研究应用
Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s lithium ion component is of interest in studies related to mood disorders and neurological research.
Industry: It can be used in the production of advanced materials, such as lithium-ion batteries, due to its lithium content.
作用机制
The mechanism by which Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate exerts its effects is not fully understood. it is believed that the lithium ion plays a crucial role in modulating various biochemical pathways. Lithium ions can inhibit enzymes such as glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase (IMPA), which are involved in mood regulation and other cellular processes. Additionally, the pyridazine ring may interact with specific molecular targets, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
Lithium Carbonate: Commonly used in the treatment of bipolar disorder, it shares the lithium ion component but lacks the pyridazine ring.
3-Chloro-5,6-dimethylpyridazine: This compound is similar in structure but does not contain the lithium ion, making it less versatile in certain applications.
Lithium Orotate: Another lithium salt used in psychiatric treatments, it differs in its organic component, which is orotic acid instead of pyridazine.
Uniqueness
Lithium(1+) ion 3-chloro-5,6-dimethylpyridazine-4-carboxylate is unique due to its combination of a lithium ion with a substituted pyridazine ring. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
lithium;3-chloro-5,6-dimethylpyridazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2.Li/c1-3-4(2)9-10-6(8)5(3)7(11)12;/h1-2H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWHMIULEHSVLP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(N=NC(=C1C(=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClLiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B2972934.png)
![5-[Benzyl(methyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2972935.png)
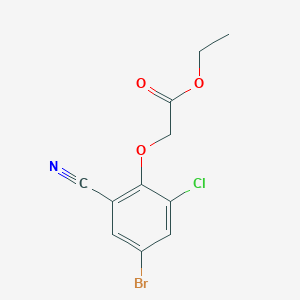
![4-acetyl-N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2972937.png)
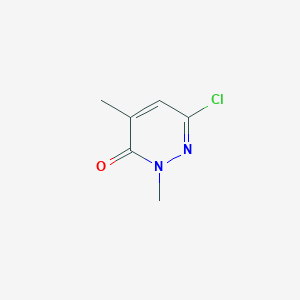
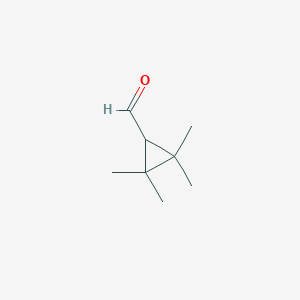
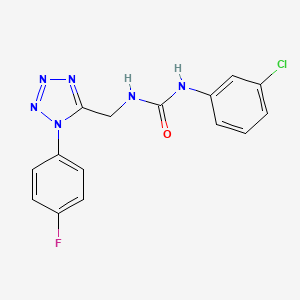
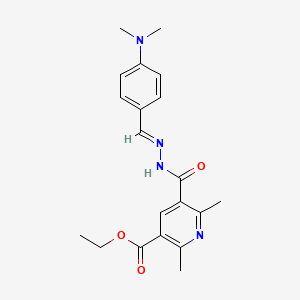

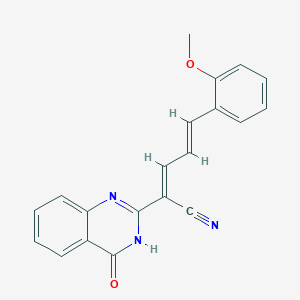
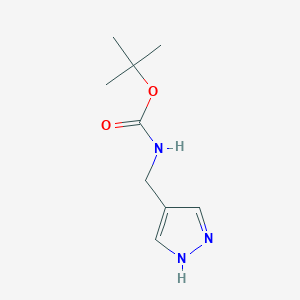
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2972954.png)
